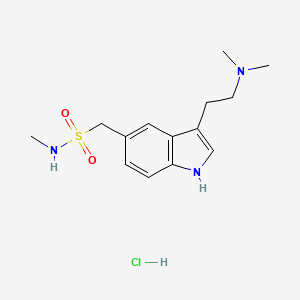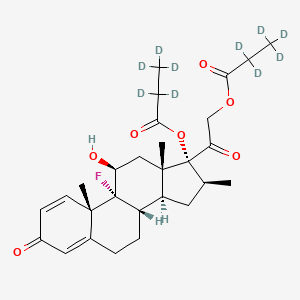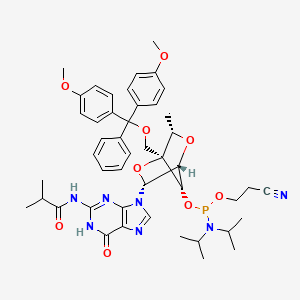
5'-ODMT cEt G Phosphoramidite (Amidite)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5’-ODMT cEt G Phosphoramidite (Amidite) is a potent nucleic acid analog that demonstrates exceptional safety and potent antisense activity . This compound is primarily used in the synthesis of oligonucleotides, which are short DNA or RNA molecules that have a wide range of applications in research and therapeutic settings .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5’-ODMT cEt G Phosphoramidite (Amidite) involves several steps, starting with the preparation of the nucleoside analog. The nucleoside is then protected with a dimethoxytrityl (DMT) group at the 5’ hydroxyl position.
Industrial Production Methods
Industrial production of 5’-ODMT cEt G Phosphoramidite (Amidite) typically involves automated oligonucleotide synthesizers. These machines carry out the sequential chemical reactions required to produce the nucleotide chains of synthetic oligonucleotides .
Analyse Des Réactions Chimiques
Types of Reactions
5’-ODMT cEt G Phosphoramidite (Amidite) undergoes several types of chemical reactions, including:
Oxidation: The phosphite triester intermediate is oxidized to a phosphate triester.
Substitution: The DMT group is removed to expose the 5’ hydroxyl group for further chain elongation
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as iodine in water or tert-butyl hydroperoxide.
Deprotecting agents: Such as trichloroacetic acid for removing the DMT group
Major Products
The major products formed from these reactions are the desired oligonucleotides with the specific sequence required for research or therapeutic applications .
Applications De Recherche Scientifique
5’-ODMT cEt G Phosphoramidite (Amidite) has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of modified oligonucleotides for various chemical studies.
Biology: Employed in the study of gene expression and regulation.
Medicine: Utilized in the development of antisense oligonucleotides for therapeutic purposes.
Industry: Applied in the production of synthetic genes and other genetic materials .
Mécanisme D'action
The mechanism by which 5’-ODMT cEt G Phosphoramidite (Amidite) exerts its effects involves its incorporation into oligonucleotides. These modified oligonucleotides can bind to complementary RNA or DNA sequences, thereby inhibiting gene expression or altering genetic regulation. The molecular targets and pathways involved include various RNA and DNA sequences that are critical for gene expression .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some similar compounds include:
5’-ODMT cEt m5U Phosphoramidite (Amidite): A locked nucleic acid analog with similar safety and antisense activity.
5’-ODMT cEt N-Bz A Phosphoramidite (Amidite): Another locked nucleic acid analog with hybridization and mismatch discrimination attributes.
Uniqueness
5’-ODMT cEt G Phosphoramidite (Amidite) is unique due to its specific structure and the exceptional safety and potent antisense activity it demonstrates. This makes it particularly valuable in the synthesis of oligonucleotides for therapeutic applications .
Propriétés
Numéro CAS |
945628-66-0 |
|---|---|
Formule moléculaire |
C46H56N7O9P |
Poids moléculaire |
882.0 g/mol |
Nom IUPAC |
N-[9-[(1S,3R,4R,6S,7S)-1-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-7-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-6-methyl-2,5-dioxabicyclo[2.2.1]heptan-3-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide |
InChI |
InChI=1S/C46H56N7O9P/c1-28(2)41(54)50-44-49-40-37(42(55)51-44)48-27-52(40)43-38-39(62-63(59-25-13-24-47)53(29(3)4)30(5)6)45(61-43,31(7)60-38)26-58-46(32-14-11-10-12-15-32,33-16-20-35(56-8)21-17-33)34-18-22-36(57-9)23-19-34/h10-12,14-23,27-31,38-39,43H,13,25-26H2,1-9H3,(H2,49,50,51,54,55)/t31-,38+,39-,43+,45-,63?/m0/s1 |
Clé InChI |
VMDSRWMHPUGGSZ-KHGLYSIJSA-N |
SMILES isomérique |
C[C@H]1[C@]2([C@H]([C@@H](O1)[C@@H](O2)N3C=NC4=C3N=C(NC4=O)NC(=O)C(C)C)OP(N(C(C)C)C(C)C)OCCC#N)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC |
SMILES canonique |
CC1C2(C(C(O1)C(O2)N3C=NC4=C3N=C(NC4=O)NC(=O)C(C)C)OP(N(C(C)C)C(C)C)OCCC#N)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


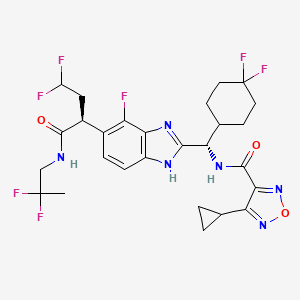
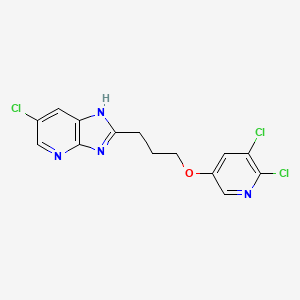
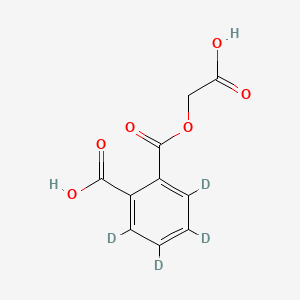
![(5Z)-5-[(4-hydroxy-3-methylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12407879.png)
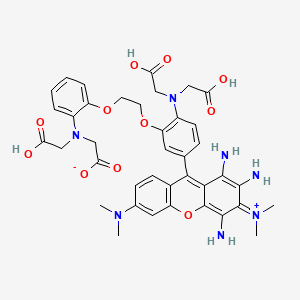
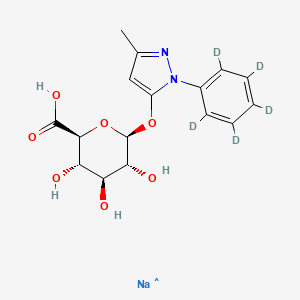
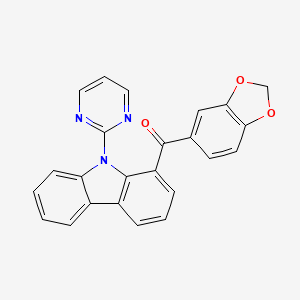
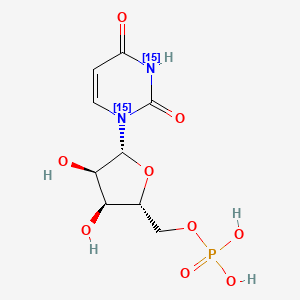
![1-[(2R,3S)-3,4-dihydroxy-5-methylideneoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12407905.png)

![[(2R,4S,5R)-3,4-dibenzoyloxy-5-(4-hydroxy-2-oxopyridin-1-yl)-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B12407914.png)
